molecular formula C12H10FN3O2 B1393463 Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate CAS No. 1133115-54-4

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B1393463
CAS No.: 1133115-54-4
M. Wt: 247.22 g/mol
InChI Key: OLAPAXBLTBUSJJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-α (TNF-α) production . These interactions suggest that this compound may have anti-inflammatory properties.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it has been shown to reduce the expression of apoptosis markers such as cleaved caspase-3 in neuronal cells, indicating its potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation and apoptosis . This compound also inhibits endoplasmic reticulum (ER) stress, which is a significant factor in various neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that it can maintain its neuroprotective and anti-inflammatory effects for several days in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity and contribute to its overall effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the brain and liver, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide. The reaction mixture is usually heated to reflux to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the fluorophenyl ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPAXBLTBUSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674828
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-54-4
Record name Methyl 2-amino-4-(4-fluorophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
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